molecular formula C15H11FN4OS B11668439 N'-[(E)-(4-fluorophenyl)methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-(4-fluorophenyl)methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11668439
M. Wt: 314.3 g/mol
InChI Key: SPORZXSTVLUVLL-RQZCQDPDSA-N
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Description

N’-[(E)-(4-fluorophenyl)methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of a fluorophenyl group, a thienyl group, and a pyrazole ring, making it a molecule of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-fluorophenyl)methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 4-fluorobenzaldehyde and 3-(2-thienyl)-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-fluorophenyl)methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-[(E)-(4-fluorophenyl)methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(4-fluorophenyl)methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity. The presence of the fluorophenyl and thienyl groups enhances its ability to interact with biological molecules, potentially disrupting cellular processes and leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4-fluorophenyl)methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties. This makes it particularly effective in forming stable complexes with metal ions and enhances its potential biological activity compared to similar compounds.

Properties

Molecular Formula

C15H11FN4OS

Molecular Weight

314.3 g/mol

IUPAC Name

N-[(E)-(4-fluorophenyl)methylideneamino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C15H11FN4OS/c16-11-5-3-10(4-6-11)9-17-20-15(21)13-8-12(18-19-13)14-2-1-7-22-14/h1-9H,(H,18,19)(H,20,21)/b17-9+

InChI Key

SPORZXSTVLUVLL-RQZCQDPDSA-N

Isomeric SMILES

C1=CSC(=C1)C2=CC(=NN2)C(=O)N/N=C/C3=CC=C(C=C3)F

Canonical SMILES

C1=CSC(=C1)C2=CC(=NN2)C(=O)NN=CC3=CC=C(C=C3)F

Origin of Product

United States

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